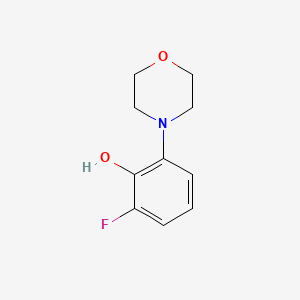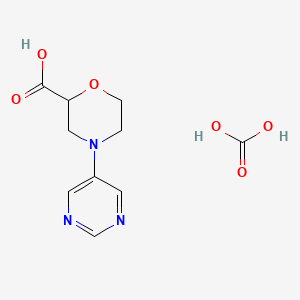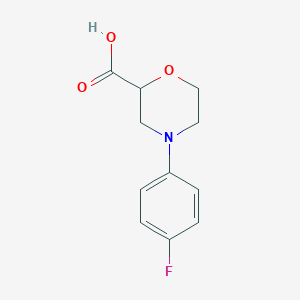
2-(N-Morpholino)-6-fluorophenol
Vue d'ensemble
Description
The compound “2-(N-Morpholino)-6-fluorophenol” appears to contain a phenol group, a fluorine atom, and a morpholino group. Phenols are aromatic compounds containing a hydroxyl group (-OH) attached to a carbon atom in a benzene ring. The morpholino group is a common structural motif in organic chemistry, consisting of a six-membered ring with four carbon atoms, one nitrogen atom, and one oxygen atom . The fluorine atom is a halogen and is often used in organic compounds to modify reactivity and other properties.
Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a phenol ring with a fluorine atom at the 6-position and a morpholino group at the 2-position. The morpholino group would contain a six-membered ring with four carbon atoms, one nitrogen atom, and one oxygen atom .Mécanisme D'action
Target of action
Morpholino compounds are often used in molecular biology to modify gene expression. They work by blocking access of other molecules to specific sequences of the base-pairing surfaces of ribonucleic acid (RNA). This can result in the knockdown of gene function, which can be useful for studying the role of specific genes .
Mode of action
Morpholino compounds interact with their targets (specific RNA sequences) by forming stable complexes with them. This prevents other molecules, such as the machinery involved in protein synthesis, from accessing these sequences. As a result, the expression of the target gene is reduced .
Pharmacokinetics
Morpholino compounds are generally stable and resistant to enzymatic degradation, which can lead to a long duration of action .
Orientations Futures
Analyse Biochimique
Biochemical Properties
2-(N-Morpholino)-6-fluorophenol plays a significant role in biochemical reactions, particularly as a buffering agent. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to affect the activity of enzymes involved in pH regulation and metabolic processes. The morpholine ring in this compound allows it to form stable complexes with metal ions, which can influence enzyme activity and stability. Additionally, the fluorophenol group can participate in hydrogen bonding and hydrophobic interactions, further modulating the behavior of biomolecules it interacts with .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can alter the pH of the cellular environment, which in turn affects the activity of pH-sensitive enzymes and proteins. This compound has also been reported to impact the generation of reactive oxygen species (ROS) in cells, thereby influencing oxidative stress responses and cellular homeostasis . Furthermore, this compound can modulate the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and proteins, thereby altering their activity. The morpholine ring in this compound can interact with metal ions, affecting the catalytic activity of metalloenzymes. Additionally, the fluorophenol group can participate in hydrogen bonding and hydrophobic interactions, influencing the binding affinity and specificity of the compound for its targets . These interactions can lead to enzyme inhibition or activation, as well as changes in gene expression and protein function .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical experiments. Over time, this compound can undergo degradation, leading to changes in its biochemical properties and effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its stability can be compromised by factors such as temperature, pH, and exposure to light . Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of monitoring its stability and degradation over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate cellular processes in a dose-dependent manner. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels. These findings underscore the importance of determining the optimal dosage for experimental and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation . By modulating these pathways, this compound can affect cellular energy production and metabolic homeostasis. Additionally, its interactions with metal ions and other cofactors can further influence metabolic processes and enzyme activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. This compound can be transported across cell membranes through specific transporters and binding proteins. Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its distribution within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity for specific proteins . Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical and therapeutic applications .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For example, this compound can be directed to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its localization to the nucleus can affect gene expression and DNA repair processes . The subcellular distribution of this compound is determined by its interactions with cellular transporters and binding proteins, as well as its physicochemical properties .
Propriétés
IUPAC Name |
2-fluoro-6-morpholin-4-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c11-8-2-1-3-9(10(8)13)12-4-6-14-7-5-12/h1-3,13H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTVANJLFRXIDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=CC=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Hydroxy-piperidin-4-ylmethyl)-5-thiophen-2-yl-3H-[1,3,4]oxadiazol-2-one hydrochloride](/img/structure/B1390283.png)

![2-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B1390288.png)
![7-Piperidin-3-yl-2-trifluoromethyl-[1,2,4]-triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1390289.png)
![3-Morpholin-2-YL-benzo[B]thiophene-2-carboxylicacid (2-methoxy-ethyl)-amide hydrochloride](/img/structure/B1390290.png)


![4-(4-Methyl-4H-[1,2,4]triazol-3-yl)-piperidine dihydrochloride](/img/structure/B1390293.png)
![Methyl-(6-methyl-2-piperidin-4-yl-5,6,7,8-tetra-hydro-pyrido[4,3-d]pyrimidin-4-yl)-amine hydrochloride](/img/structure/B1390296.png)


![Pyrrolidine-3-carboxylic acid [2-(3-methyl-pyrazol-1-yl)-ethyl]-amide dihydrochloride](/img/structure/B1390299.png)
![{4-[(Pyridine-2-carbonyl)-amino]-pyrazol-1-YL}-acetic acid](/img/structure/B1390302.png)
![3-[(3S,4R)-4-(4-Fluoro-phenyl)-pyrrolidin-3-YL]-1H-pyrazole dihydrochloride](/img/structure/B1390303.png)